![molecular formula C29H25NO10 B3749340 methyl N-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl]oxy}acetyl)tyrosinate](/img/structure/B3749340.png)
methyl N-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl]oxy}acetyl)tyrosinate
Overview
Description
Sulfonamides, also known as sulfa drugs, bear the –NH–SO2 group and are considered biologically significant compounds . They are famous antibacterial drugs because of their low cost, little toxicity, and exceptional bioactivities against numerous infections and bacterial strains . Benzodioxane and its derivatives are important pharmacophores across a number of different therapeutic areas . In literature, these compounds are identified as anti-hepatotoxic , anti-inflammatory , anti-helmintic, anti-arthritic, and antioxidant .
Synthesis Analysis
The synthesis of new sulfonamides and their N-substituted derivatives was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yielded N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .
Molecular Structure Analysis
The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . A significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .
Chemical Reactions Analysis
The antibacterial potential of these molecules was ascertained by biofilm inhibition study against Escherichia coli and Bacillus subtilis . The results revealed that two of the compounds were rather active inhibitors of these two pathogenic bacterial strains .
Mechanism of Action
While the exact mechanism of action for your specific compound is not available, it’s worth noting that all the cholinesterase enzyme inhibitors are good agents for treating Alzheimer’s disease . The inhibition activity of synthesized molecules was studied so as to assess their possible therapeutic effect on this disease .
Future Directions
Based on the above-mentioned biological activities of sulfonamides and benzodioxane containing compounds, current study was designed to synthesize new sulfonamides amalgamated with 1,4-benzodioxane heterocycle to act as antibacterial agents . This could open up new avenues for the development of effective antibacterial drugs.
properties
IUPAC Name |
methyl 2-[[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-hydroxy-4-oxochromen-7-yl]oxyacetyl]amino]-3-(4-hydroxyphenyl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO10/c1-36-29(35)21(10-16-2-5-18(31)6-3-16)30-26(33)15-39-19-12-22(32)27-25(13-19)40-14-20(28(27)34)17-4-7-23-24(11-17)38-9-8-37-23/h2-7,11-14,21,31-32H,8-10,15H2,1H3,(H,30,33) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCARTVRIQMLNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)COC2=CC(=C3C(=C2)OC=C(C3=O)C4=CC5=C(C=C4)OCCO5)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO10 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-hydroxy-4-oxochromen-7-yl]oxyacetyl]amino]-3-(4-hydroxyphenyl)propanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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